molecular formula C2H4Cl2O2S B1230504 Bis(chloromethyl) sulfone CAS No. 37557-97-4

Bis(chloromethyl) sulfone

Cat. No. B1230504
CAS RN: 37557-97-4
M. Wt: 163.02 g/mol
InChI Key: SQOGKEMZXNYTNN-UHFFFAOYSA-N
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Description

Bis(chloromethyl) sulfone is a versatile compound used as a precursor in the synthesis of various chemical substances. Its unique molecular structure allows it to undergo a range of chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of bis(chloromethyl) sulfone and its derivatives involves catalyzed lithiation reactions. Gómez et al. (2005) described the DTBB-catalyzed lithiation of bis(chloromethyl) sulfone in the presence of different carbonyl compounds, leading to the formation of corresponding dihydroxy sulfones upon hydrolysis (Gómez, Maciá, Soler, & Yus, 2005). This process illustrates the reactivity of bis(chloromethyl) sulfone towards nucleophilic substitution, enabling the introduction of various functional groups into the molecule.

Molecular Structure Analysis

The molecular structure of bis(chloromethyl) sulfone derivatives has been elucidated through X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the influence of substituents on its overall structure. For example, the structure of bis(methylsulfonamido) sulfone was determined, showcasing the arrangement of sulfone and sulfonamido groups (Taraba & Ẑák, 2004).

Scientific Research Applications

Chemical Synthesis and Reactions

  • Bis(chloromethyl) sulfone has been explored in various chemical reactions, demonstrating its versatility in synthesis processes. For instance, chloromethyl aryl sulfone carbanion reacts with electrophilic arenes, leading to products through nucleophilic substitution or bis-annulation, depending on the reactant used (Mieczyslaw M kakosza et al., 1987). Additionally, bis(chloromethyl) sulfone has been used as a precursor for α,α′-dianionic synthons, facilitating various organic transformations (Cecilia Gómez et al., 2005).

Applications in Polymer Science

  • In the realm of polymer science, bis(chloromethyl) sulfone plays a significant role. For example, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(chloromethyl) sulfone, have shown promising applications in fuel cells due to their high proton conductivity and mechanical properties (Byungchan Bae et al., 2009). Another study used bis(4-chloromethyl)-1,1′-biphenyl, a derivative of bis(chloromethyl) sulfone, to create sulfonated hyper-cross-linked polymers for the selective remediation of strontium and cesium in environmental applications (A. James et al., 2019).

Electronic and Optical Materials

  • Bis(chloromethyl) sulfone derivatives have also been utilized in the development of electronic and optical materials. For instance, poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, exhibit semiconducting properties with potential applications in electronic devices (G. Rusu et al., 2007). Additionally, bis(4-chlorophenyl)sulfone's unique structural properties have been studied for their applications in molecular systems and phase transitions, relevant to the field of materials science (J. Ollivier et al., 1996).

Environmental Applications

  • In environmental studies, bis(chloromethyl) sulfone derivatives have been analyzed for their biodegradability and interaction with soil and water. For example, bis(trichloromethyl) sulfone, a related compound, has been studied for its metabolites in soil, providing insights into its environmental fate (B. Giang et al., 1994).

Safety And Hazards

“Bis(chloromethyl) sulfone” is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye damage, and respiratory irritation . It is also highly flammable .

Future Directions

Recent research has focused on the development of more sustainable methods for the synthesis of sulfones . Emerging technologies are being explored for a more sustainable sulfone synthesis . The reactivity of sulfones can be modulated from an electrophilic to a nucleophilic or even a radical character by adjustment of the reaction conditions .

properties

IUPAC Name

chloro(chloromethylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2O2S/c3-1-7(5,6)2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGKEMZXNYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190995
Record name Bis(chloromethyl) sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(chloromethyl) sulfone

CAS RN

37557-97-4
Record name Bis(chloromethyl) sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037557974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(chloromethyl) sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloro(chloromethanesulfonyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
DE Wolf, WJA VandenHeuvel III… - Journal of Agricultural …, 1972 - ACS Publications
DISCUSSION The examination showed that, following dermal treatment, the active component is absorbed through the skin. How-ever, from the results it can be derived that …
Number of citations: 6 pubs.acs.org
C Gomez, B Macia, T Soler, M Yus - Synthesis, 2005 - thieme-connect.com
The DTBB-catalyzed lithiation of bis (chloromethyl) sulfone (1) and sulfoxide (3) in the presence of different carbonyl compounds [t-BuCHO, cC 6 H 11 CHO, PhCHO, Me 2 CO, Et 2 CO, …
Number of citations: 1 www.thieme-connect.com
M Sekiya, E Nagashima, K Suzuki, M Ishikawa - Heterocycles, 1985 - cir.nii.ac.jp
Carbon-carbon Bond Forming Reaction of Bis(chloromethyl)sulfone with Carbonyl Compounds: General Route to Aromatic 2-Chlorovinyl Compounds and a-Hydroxyaldehydes …
Number of citations: 20 cir.nii.ac.jp
RD Whitaker, CL Bennett - Quarterly Journal of the Florida Academy of …, 1965 - JSTOR
The physical properties of dinitrogen tetroxide (mp—11.5, bp 21.3), its high solubility in common solvents such as chloro form and carbon tetrachloride, and its ready commercial avail …
Number of citations: 12 www.jstor.org
HM Kellner, K Drepper, CP Kedenburg… - Journal of Agricultural …, 1972 - ACS Publications
MATERIALS AND METHODS Hoe 2910 was labeled with carbon-14 in the benzene ring. Due to themethod of labeling, the radioactive carbon was uni-formly distributed within the ring. …
Number of citations: 1 pubs.acs.org
E Block, AA Bazzi, JB Lambert, SM Wharry… - The Journal of …, 1980 - ACS Publications
Asrevealed by carbon-13 and oxygen-17 NMR spectroscopy, thietane 1, 1-dioxides and related four-membered-ring sulfonyl compounds show unusual-carbon and sulfonyl oxygen …
Number of citations: 56 pubs.acs.org
TFIS from Ketones - thieme-connect.com
The most common method for the synthesis of 1, 3-dithietanes involves head-to-tail dimerization of thioketones. These reactions are promoted by heat, light, the presence of sulfonic acid…
Number of citations: 0 www.thieme-connect.com
E Block, ER Corey, RE Penn, TL Renken… - Journal of the …, 1982 - ACS Publications
Syntheses of 1, 3-dithietane (1), 1, 3-dithietane 1-oxide (2), 1, 3-dithietane 1, 1-dioxide (3), cis-1, 3-dithietane 1, 3-dioxide (4), trans-1, 3-dithietane 1, 3-dioxide (5), and 1, 3-dithietane 1, …
Number of citations: 79 pubs.acs.org
M Barbasiewicz, M Judka, M Makosza - Russian chemical bulletin, 2004 - Springer
Short-lived γ-halocarbanions can be trapped by active electrophiles such as aldehydes, imines, and Michael acceptors to give anionic adducts, which undergo intramolecular …
Number of citations: 9 link.springer.com
X Huang, M Zhao, N Li, H Li, J Li… - Chinese Journal of …, 2014 - Wiley Online Library
Chiral molecules containing sulfonyl and 1,5‐diol moieties are useful synthetic blocks for various asymmetric transformations. A protocol has been developed for the enantioselective …
Number of citations: 5 onlinelibrary.wiley.com

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